molecular formula C19H19N5O3 B2625045 1-benzyl-8-((furan-2-ylmethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 302799-23-1

1-benzyl-8-((furan-2-ylmethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2625045
CAS No.: 302799-23-1
M. Wt: 365.393
InChI Key: DAGVAGHCNGPQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-8-((furan-2-ylmethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine-derived purine dione characterized by a 3,7-dimethylated core, a benzyl group at the N7 position, and a furan-2-ylmethylamino substituent at the C8 position. This compound belongs to a class of molecules designed to modulate receptor affinities or enzymatic activities through strategic substitutions on the purine scaffold.

Properties

IUPAC Name

1-benzyl-8-(furan-2-ylmethylamino)-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-22-15-16(21-18(22)20-11-14-9-6-10-27-14)23(2)19(26)24(17(15)25)12-13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGVAGHCNGPQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)N(C2=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-8-((furan-2-ylmethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound with the molecular formula C19H19N5O3C_{19}H_{19}N_{5}O_{3} and a molecular weight of approximately 365.393 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapy.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation. For instance, it has shown potential against kinases that are crucial in signaling pathways associated with tumor growth.
  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies and Experimental Data

  • Cytotoxicity Assays : Research has indicated that this compound has significant cytotoxic effects on various cancer cell lines. For example:
Cell LineIC50 (µM)Reference
MCF7 (Breast)12.5
A549 (Lung)26
HepG2 (Liver)17.82
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of the compound in reducing tumor size and improving survival rates in treated groups compared to controls.

Pharmacological Implications

The promising results from various studies suggest that this compound could be developed as a novel therapeutic agent for cancer treatment. Its ability to target multiple pathways involved in tumorigenesis makes it a candidate for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural differences and biological activities of 1-benzyl-8-((furan-2-ylmethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione and related analogs:

Compound Name Substituents (Position) Biological Activity/Receptor Affinity Key Findings References
Target Compound - 3,7-dimethyl
- C7: Benzyl
- C8: Furan-2-ylmethylamino
Not explicitly reported; predicted based on SAR Potential CNS modulation or analgesia due to furan group
8-((Furan-2-ylmethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6-dione - C7: Naphthalen-1-ylmethyl
- C8: Furan-2-ylmethylamino
Not reported Higher lipophilicity due to naphthalene group
3,7-Dimethyl-8-(2,3-dichlorophenylpiperazinyl) - C8: 2,3-Dichlorophenylpiperazinyl High 5-HT6/D2 receptor affinity (Ki < 50 nM) Optimal for dual 5-HT6/D2 activity
1,3,7-Trimethyl-8-(6-methylpyridin-2-yloxy) - C8: 6-Methylpyridin-2-yloxy Abolished CNS activity; retained analgesia Structural modification shifts activity profile
7-(3-Bromobenzyl)-8-hydroxymethyl-3-methyl - C7: 3-Bromobenzyl
- C8: Hydroxymethyl
Not reported Bromine enhances electrophilicity; may aid covalent binding

Key Insights

Substitution at C8: The furan-2-ylmethylamino group in the target compound distinguishes it from piperazinyl (e.g., 2,3-dichlorophenylpiperazine) or pyridinyloxy substituents. Piperazinyl groups enhance affinity for 5-HT6/D2 receptors , while pyridinyloxy groups eliminate CNS activity but retain analgesia . The furan moiety, with its conjugated π-system, may confer unique selectivity or metabolic stability.

C7 Substitution: The benzyl group in the target compound contrasts with naphthalen-1-ylmethyl () or 3-bromobenzyl ().

Core Modifications :

  • The 3,7-dimethyl core (shared with compounds in –6) is critical for receptor binding. Removing one methyl group (e.g., 3-methyl only) reduces affinity, as seen in derivatives .

Synthetic Routes :

  • The target compound likely employs alkylation/amination strategies similar to those in and , where purine diones react with benzyl halides or furan-2-ylmethylamine under basic conditions .

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